molecular formula C19H25N3O3 B2666413 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide CAS No. 872843-79-3

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide

Cat. No. B2666413
CAS RN: 872843-79-3
M. Wt: 343.427
InChI Key: MFBFDFDOICAEFV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as indole, amide, and diethylamino. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar groups like amide could make the compound soluble in polar solvents .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Antimicrobial Agents : A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which share a core structure similar to the compound , were synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited promising activities against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Drug Design and Green Chemistry

  • Green Synthesis of Analgesic and Antipyretic Compounds : Researchers developed environmentally friendly syntheses for potential analgesic and antipyretic compounds, highlighting a shift towards green chemistry in drug design. These compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide, demonstrate the scientific community's effort to create less harmful production methods for pharmaceuticals (Reddy et al., 2014).

Antitumor Activity and Chemical Analysis

  • Anticancer Potential : A carboxamide derivative, N-[2-(diethylamino)ethyl]-5-[(Z)- (5-fluoro-2-oxo-1H-indol-3-ylidene)methyl] − 2,4-dimethyl-1H-pyrrole-3-carboxamide (Sunitinib) (DFDC), similar in structure to the compound , was analyzed for its antitumor activity. The study utilized electronic structure approaches to investigate its chemical characteristics, demonstrating the potential of such compounds in anticancer applications (Al‐Otaibi et al., 2022).

Molecular Docking and Antimicrobial Agents

  • Synthesis and Molecular Docking : Certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides were synthesized and characterized. These compounds were evaluated for their antimicrobial activity, revealing their effectiveness against various bacteria and fungal strains. Molecular docking studies provided insights into the binding modes of these compounds to their target proteins, further highlighting their potential as antimicrobial agents (Almutairi et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied further for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-5-21(6-2)17(23)12-22-11-15(14-9-7-8-10-16(14)22)18(24)19(25)20-13(3)4/h7-11,13H,5-6,12H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBFDFDOICAEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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